![molecular formula C8H8ClN3 B1492911 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1037670-19-1](/img/structure/B1492911.png)
4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
Overview
Description
“4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1037670-19-1 . It has a molecular weight of 181.62 . The compound is a powder at room temperature .
Molecular Structure Analysis
The compound contains a benzodiazol ring, which is a type of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
“4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine” is a powder at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Noolvi et al. (2014) described the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, starting from 1-methyl-1H-benzimidazol-2-amine. These compounds exhibited significant antibacterial and cytotoxic activities, highlighting the potential of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine derivatives in developing new antimicrobial agents [Noolvi, Agrawal, Patel, Badiger, Gaba, Zambre, 2014].
Green Synthesis Methods
Davoodnia et al. (2010) demonstrated the use of a Brønsted acidic ionic liquid as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, emphasizing the role of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine derivatives in facilitating environmentally friendly synthesis methods [Davoodnia, Heravi, Safavi-Rad, Tavakoli-Hoseini, 2010].
Anticancer and Antimicrobial Properties
Research by Nofal et al. (2014) on the synthesis of benzimidazole-thiazole derivatives, including the 1-methyl derivative, showed promising anticancer activity against different cancerous cell lines, underscoring the therapeutic potential of these compounds in cancer treatment [Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, Maher, 2014].
Molecular Docking and Experimental Studies
A study by Aayisha et al. (2019) focused on the molecular structure, chemical activity region, and biological activity potential of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. This work highlights the extensive applications of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine derivatives in pharmaceutical and medicinal research [Aayisha, Devi, Janani, Muthu, Raja, Sevvanthi, 2019].
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSSWSFNMXAEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
CAS RN |
1037670-19-1 | |
Record name | 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.